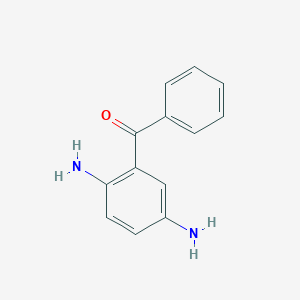
2,5-Diaminobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diaminobenzophenone (DABP) is a chemical compound that belongs to the class of organic compounds known as benzophenones. It is a yellow to orange crystalline powder that is soluble in water and organic solvents. DABP has been used in a wide range of scientific research applications due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 2,5-Diaminobenzophenone is not fully understood. However, it has been suggested that 2,5-Diaminobenzophenone inhibits the activity of enzymes by binding to the active site of the enzyme and disrupting its function. 2,5-Diaminobenzophenone has also been shown to bind to proteins and nucleic acids, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
2,5-Diaminobenzophenone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This property of 2,5-Diaminobenzophenone has led to its use in the development of skin whitening agents. 2,5-Diaminobenzophenone has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter. This property of 2,5-Diaminobenzophenone has led to its use in the development of drugs for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,5-Diaminobenzophenone in lab experiments is its ability to inhibit the activity of enzymes. This property of 2,5-Diaminobenzophenone has led to its use in the study of enzyme kinetics and the development of new drugs. Additionally, 2,5-Diaminobenzophenone has been shown to be a fluorescent probe for the detection of proteins and nucleic acids, making it a useful tool in the investigation of protein-protein interactions. However, one of the limitations of using 2,5-Diaminobenzophenone in lab experiments is its potential toxicity. 2,5-Diaminobenzophenone has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
For the use of 2,5-Diaminobenzophenone in scientific research include the development of new drugs, investigation of protein-protein interactions, and further investigation of its toxicity.
Synthesemethoden
2,5-Diaminobenzophenone can be synthesized through various methods, including the reaction of 2,5-dichlorobenzophenone with ammonia, the reaction of 2,5-dichlorobenzophenone with hydrazine, and the reaction of 2,5-dichlorobenzophenone with sodium azide. The most commonly used method for the synthesis of 2,5-Diaminobenzophenone is the reaction of 2,5-dichlorobenzophenone with ammonia. This method involves the reaction of 2,5-dichlorobenzophenone with an excess of aqueous ammonia at a high temperature and pressure, resulting in the formation of 2,5-Diaminobenzophenone.
Wissenschaftliche Forschungsanwendungen
2,5-Diaminobenzophenone has been used in a wide range of scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein-protein interactions. 2,5-Diaminobenzophenone has been shown to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Additionally, 2,5-Diaminobenzophenone has been used as a fluorescent probe for the detection of proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
18330-94-4 |
|---|---|
Produktname |
2,5-Diaminobenzophenone |
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
(2,5-diaminophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
InChI-Schlüssel |
WJWKTVHKQDEXEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
Synonyme |
2,5-diaminobenzophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



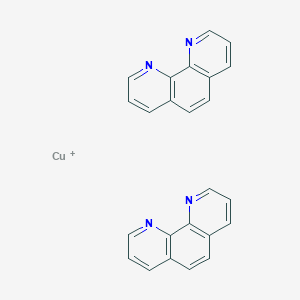

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
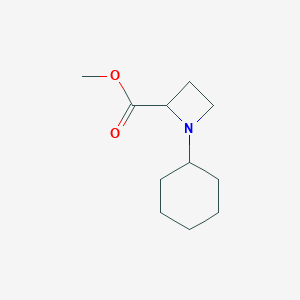



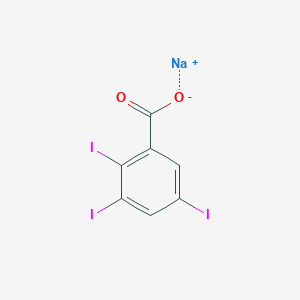

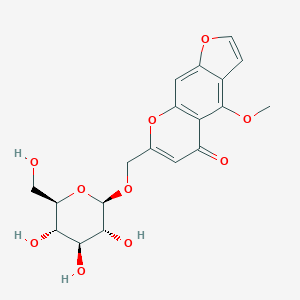
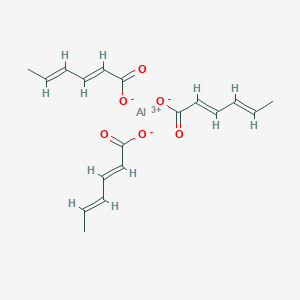
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)